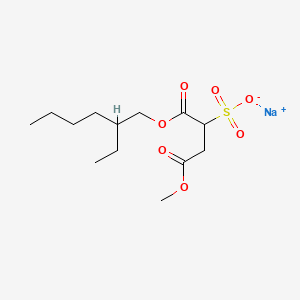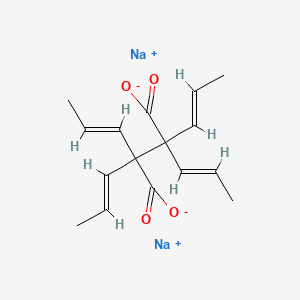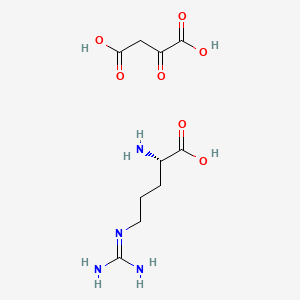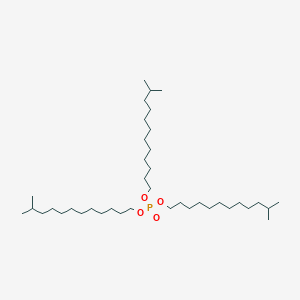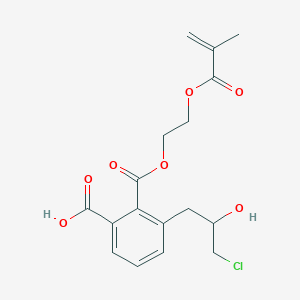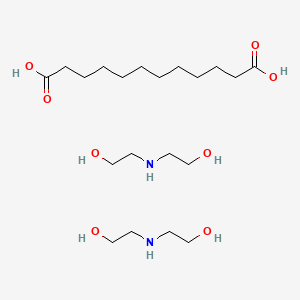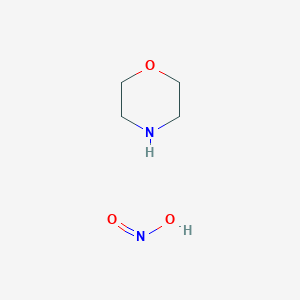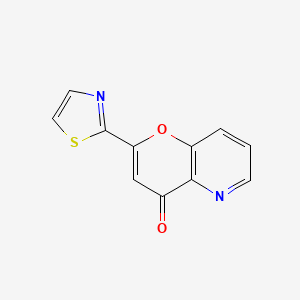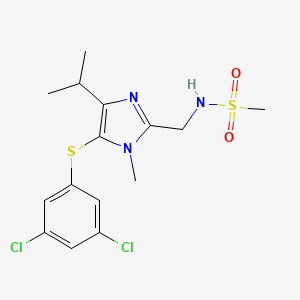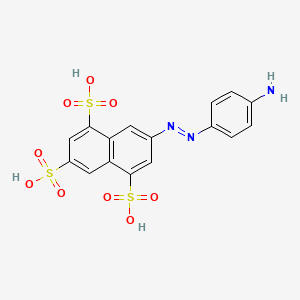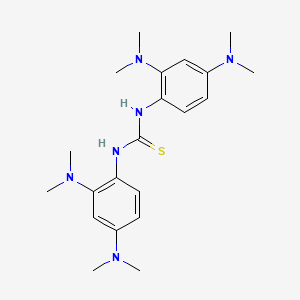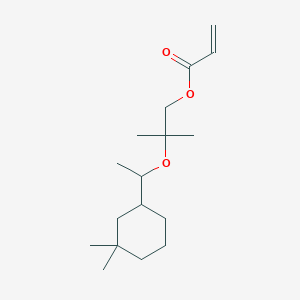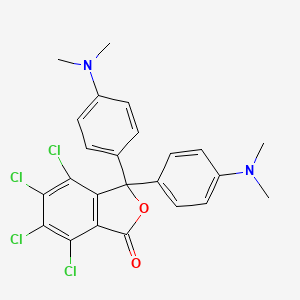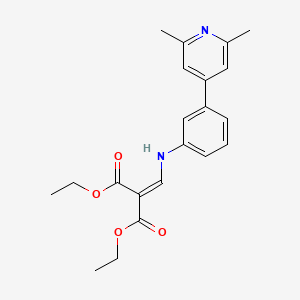
(1-Methoxy-1-methylethyl)cycloheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methoxy-1-methylethyl)cycloheptane: is an organic compound with the molecular formula C11H22O It is a cycloalkane derivative where a methoxy group and a methylethyl group are attached to a cycloheptane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-1-methylethyl)cycloheptane typically involves the alkylation of cycloheptane with appropriate reagents. One common method is the reaction of cycloheptane with methoxypropan-2-yl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (1-Methoxy-1-methylethyl)cycloheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted cycloheptane derivatives.
Applications De Recherche Scientifique
Chemistry: (1-Methoxy-1-methylethyl)cycloheptane is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a model molecule to study the behavior of cycloalkane derivatives in biological systems. It can also serve as a precursor for the synthesis of bioactive compounds.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research is ongoing to explore its efficacy in treating various medical conditions.
Industry: In the industrial sector, this compound can be used as a solvent or intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (1-Methoxy-1-methylethyl)cycloheptane depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, its mechanism of action would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Cycloheptane: A simple cycloalkane with a seven-membered ring.
Methoxycycloheptane: A derivative with a methoxy group attached to the cycloheptane ring.
Methylethylcycloheptane: A derivative with a methylethyl group attached to the cycloheptane ring.
Uniqueness: (1-Methoxy-1-methylethyl)cycloheptane is unique due to the presence of both a methoxy group and a methylethyl group on the cycloheptane ring. This dual substitution imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
93963-41-8 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
2-methoxypropan-2-ylcycloheptane |
InChI |
InChI=1S/C11H22O/c1-11(2,12-3)10-8-6-4-5-7-9-10/h10H,4-9H2,1-3H3 |
Clé InChI |
SGSKWKGPQDARMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


